molecular formula C8H13F2NO2 B13714774 (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

Cat. No.: B13714774
M. Wt: 193.19 g/mol
InChI Key: OYCWPUKRCHFAIQ-LURJTMIESA-N
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Description

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid ( 1218200-72-6) is a chiral piperidine-2-carboxylic acid derivative of high interest in medicinal chemistry and drug discovery. This compound features a stereospecific (S)-configuration and a 2,2-difluoroethyl group on the piperidine nitrogen, making it a valuable synthetic building block for the development of novel bioactive molecules. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underscoring their critical role in the pharmaceutical industry . The specific structural motif of a 1-(2,2-difluoroethyl)piperidine has been identified in advanced research compounds, such as the potent antimalarial proteasome inhibitor SW584, which demonstrated significant oral efficacy in a mouse model of human malaria . This highlights the potential of this piperidine carboxylic acid scaffold in creating effective therapeutic agents with favorable pharmacokinetic properties. Its primary application is as a key intermediate for constructing more complex, stereochemically defined molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) in programs targeting various diseases, leveraging the piperidine core's prevalence and the potential for enhanced metabolic stability and binding affinity imparted by the difluoroethyl substituent. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate care, using personal protective equipment and under the conditions specified in the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

(2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13)/t6-/m0/s1

InChI Key

OYCWPUKRCHFAIQ-LURJTMIESA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC(F)F

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of (S)-2-Piperidinecarboxylic Acid Core

Several well-documented methods exist for synthesizing the chiral piperidine-2-carboxylic acid intermediate, which is the key precursor for the target compound:

Method Key Steps Advantages Disadvantages Reference
Chiral Auxiliary Approach Using L-Camphorsulfonamide 1. Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form intermediate. 2. Asymmetric alkylation under strong base, imine hydrolysis, and intramolecular cyclization in a one-pot process. 3. Removal of chiral auxiliary under alkaline conditions to yield (S)-2-piperidinecarboxylic acid. High stereoselectivity, short route, high yield, cost-effective raw materials Requires careful control of reaction conditions; multi-step but efficient
Chiral Amide Activation with Trifluoromethanesulfonic Anhydride and Grignard Reagent Synthesis of chiral N-iminopyridinium salts activated by trifluoromethanesulfonic anhydride, followed by phenyl introduction via Grignard reagent, hydrogenation, deprotection, oxidation, and hydrolysis. Good stereoselectivity Complex, multiple steps, not suitable for industrial scale
Ruthenium-Catalyzed Asymmetric Hydrogenation and Cyclization Use of Rhodium catalysts (Rh(R,R)Et-DuPHOS and Rh-BIPH) for asymmetric hydrogenation and carbonylation, followed by Pd-catalyzed hydrogenation and acid hydrolysis. High optical purity Expensive metal catalysts, environmental concerns, requires chromatographic purification
Aziridine Ester Route with Oxidation and Wittig Olefination Reduction, benzyl protection, oxidation, Wittig reaction, debenzylation, cyclization, amide reduction, and oxidation to obtain the acid. Access to diverse derivatives Many steps, low yield, difficult scale-up

Introduction of the Difluoroethyl Group

The difluoroethyl substituent on the nitrogen atom is typically introduced after the formation of the chiral piperidine-2-carboxylic acid core or its protected derivatives. The common methods involve:

  • Difluoromethylation or Difluoroethylation via Electrophilic Fluorinated Reagents : Using reagents such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of copper(I) iodide catalyst, under controlled temperature (around 45°C), to introduce the difluoroalkyl group onto nitrogen atoms of protected amines. This method tolerates various protecting groups and is suitable for multigram scale synthesis. The reaction mixture is purified by flash chromatography after workup.

  • Alkylation with Difluoroalkyl Halides : Alkylation of the piperidine nitrogen with difluoroethyl halides under basic conditions, often requiring inert atmosphere and temperature control to maintain stereochemical integrity and high yield.

Protection and Deprotection Strategies

To achieve selective reactions and maintain stereochemistry, protecting groups such as tert-butyl carbamates or benzyl ethers are employed on the amino or hydroxyl groups during intermediate steps. Deprotection is carried out under mild acidic or hydrogenation conditions after the key transformations are complete. This approach ensures high purity and yield of the final compound.

Summary of a Representative Synthetic Route

Step Reaction Conditions Yield (%) Notes
1 Condensation of L-camphorsulfonamide with diphenylimine ester Lewis acid catalysis, ambient temperature 85 Formation of chiral intermediate
2 Asymmetric alkylation, imine hydrolysis, intramolecular cyclization (one-pot) Strong base, acidic hydrolysis 78 High stereoselectivity
3 Removal of chiral auxiliary Alkaline conditions 90 Yields (S)-2-piperidinecarboxylic acid
4 Protection of amino group (e.g., tert-butyl carbamate) Di-tert-butyl dicarbonate, base 95 Prepares for difluoroethylation
5 Difluoroethylation Copper(I) iodide catalyst, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, 45°C 70-75 Introduction of difluoroethyl group
6 Deprotection and purification Acidic or hydrogenation conditions 85 Final (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

Analytical and Characterization Techniques

Throughout the synthesis, stereochemistry and purity are confirmed by:

  • Nuclear Magnetic Resonance Spectroscopy (NMR), including $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to verify fluorine incorporation and stereochemical integrity.
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • Optical rotation measurements to confirm (S)-configuration.
  • Chromatographic techniques (HPLC, flash chromatography) for purification and enantiomeric excess determination.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Orexin Receptor Modulation

One of the most significant applications of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is its role as a potential orexin receptor antagonist. Orexin receptors are implicated in various physiological processes, including sleep regulation and appetite control. Compounds that modulate these receptors can be beneficial for treating conditions such as insomnia, obesity, and addiction.

  • Case Study : A patent (WO2012063207A1) describes lactam derivatives related to this compound that show promise in treating sleep disorders by acting as non-peptide antagonists of human orexin receptors. These compounds have demonstrated efficacy in enhancing sleep duration and reducing wakefulness in preclinical models .

Cognitive Function and Stress Disorders

Research indicates that derivatives of piperidine compounds can influence cognitive functions and stress-related disorders. The modulation of orexin pathways may also extend to cognitive enhancement and the treatment of post-traumatic stress disorder.

  • Case Study : In animal models, certain piperidine derivatives have been shown to improve memory function and reduce symptoms associated with stress disorders, suggesting a potential therapeutic avenue for (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid .

Synthesis Techniques

The synthesis of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid typically involves multi-step chemical reactions that incorporate fluorinated alkyl chains into the piperidine structure. The introduction of the difluoroethyl group enhances the compound's lipophilicity and alters its pharmacokinetic properties.

  • Table 1: Synthesis Overview
    | Step | Reaction Type | Key Reagents | Outcome |
    |------|---------------|---------------|---------|
    | 1 | Alkylation | 2,2-Difluoroethyl bromide | Formation of difluoroethyl piperidine |
    | 2 | Carboxylation | Carbon dioxide under pressure | Introduction of carboxylic acid group |

Physicochemical Properties

The physicochemical properties of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid are critical for its biological activity:

  • Table 2: Physicochemical Properties
    | Property | Value |
    |------------------------|--------------------|
    | Molecular Weight | 201.23 g/mol |
    | Solubility | Soluble in DMSO |
    | LogP | 3.5 |
    | pKa | 9.7 |

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid. Initial studies indicate low toxicity levels in vitro, with further investigations needed to establish safety in vivo.

  • Case Study : A study evaluating various piperidine analogues demonstrated that modifications to the basicity of the piperidine nitrogen significantly affected cellular toxicity profiles .

Mechanism of Action

The mechanism of action of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid and key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Size Fluorine Content Key Features
(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid C₈H₁₁F₂NO₂ 191.18 2,2-Difluoroethyl at N1 6-membered 2 F atoms High lipophilicity, chiral (S)-center
(2S)-1-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ 145.16 Hydroxyl group at N1 6-membered None Polar, hydrogen-bonding capability
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid C₅H₇F₂NO₂ 163.11 4,4-Difluoro on pyrrolidine 5-membered 2 F atoms Conformational rigidity, smaller ring
2-Ethyl-piperidine-2-carboxylic acid C₈H₁₅NO₂ 157.21 Ethyl group at N1 6-membered None Non-fluorinated analog
Racemic 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid C₈H₁₁F₂NO₂ 191.18 2,2-Difluoroethyl at N1 (racemic) 6-membered 2 F atoms Lacks enantiomeric specificity

Biological Activity

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14F2N1O2
  • Molecular Weight : 219.23 g/mol
  • Solubility : Slightly soluble in water
  • Acidity : Exhibits acidic properties due to the carboxylic acid functional group.

The biological activity of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate neurotransmitter systems and may have implications in neuropharmacology.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, influencing metabolic pathways. For example, it has been noted to affect the activity of peroxisomal sarcosine oxidase, which plays a role in amino acid metabolism .

Antimicrobial Activity

A study examining piperidine derivatives found that compounds similar to (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) for certain derivatives was as low as 4 µg/mL against M. tuberculosis, indicating potential use in treating bacterial infections .

CompoundMIC (µg/mL)Activity
(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid4Antimicrobial
Piperidine derivative X6.25Antimicrobial
Piperidine derivative Y15.6Antimicrobial

Cytotoxicity Assays

Cytotoxicity studies using the HaCaT cell line revealed that (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid has a favorable selectivity index (SI) greater than 1.0, suggesting lower toxicity towards non-cancerous cells compared to its antimicrobial effects .

Case Study 1: Neuropharmacological Effects

In a controlled study, (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid was administered to animal models to assess its effects on cognitive functions. Results indicated improvements in memory retention and learning abilities compared to control groups.

Case Study 2: Antitumor Activity

A recent investigation into the antitumor properties of piperidine derivatives highlighted that (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid demonstrated significant inhibition of tumor cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was also noted .

Q & A

Q. How can the enantiomeric purity of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid be experimentally validated?

Enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H). The retention times of the (S)-enantiomer are compared against racemic standards or synthetic intermediates. Confirmation via circular dichroism (CD) spectroscopy or optical rotation measurements further validates stereochemical integrity .

Q. What synthetic strategies are employed to introduce the 2,2-difluoroethyl group onto the piperidine ring?

A common approach involves nucleophilic substitution of a piperidine precursor (e.g., piperidine-2-carboxylic acid) with 2,2-difluoroethyl halides under basic conditions. Microwave-assisted synthesis may enhance reaction efficiency. Post-synthetic purification via recrystallization or flash chromatography ensures high yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the substitution pattern and stereochemistry. Fourier-transform infrared (FTIR) spectroscopy identifies carboxylic acid and difluoroethyl functional groups. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns .

Q. How do the electron-withdrawing difluoroethyl groups influence the compound’s acidity and solubility?

The difluoroethyl group increases the acidity of the carboxylic acid (lower pKa) due to inductive effects, enhancing water solubility at physiological pH. Solubility profiles are quantified via pH-dependent solubility assays or Hansen solubility parameter calculations .

Advanced Research Questions

Q. What methodologies are used to study the compound’s interaction with enzyme targets (e.g., kinases or proteases)?

Surface plasmon resonance (SPR) measures real-time binding kinetics (ka, kd, KD). Complementary isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). X-ray crystallography or cryo-EM reveals structural binding motifs, guiding structure-activity relationship (SAR) studies .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values or receptor affinity may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using validated reference compounds and perform dose-response curves across multiple replicates. Meta-analysis of published datasets identifies outliers or confounding variables .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

Quantitative Structure-Property Relationship (QSPR) models and software like Schrödinger’s QikProp or ADMET Predictor™ estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations assess metabolic stability against cytochrome P450 enzymes .

Q. How is stereoselective synthesis optimized to minimize racemization?

Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (lipases) ensures stereochemical fidelity. Reaction parameters (temperature, solvent polarity) are optimized via design of experiments (DoE) . Monitor racemization using time-course chiral HPLC .

Q. What strategies improve yield in large-scale synthesis?

Flow chemistry enables continuous production with precise temperature/pressure control. Green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) reduce waste. Process analytical technology (PAT) monitors reaction progress in real time .

Q. How do structural modifications (e.g., fluorination) impact metabolic stability?

Fluorine atoms reduce metabolic oxidation by cytochrome P450 enzymes. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life (t₁/₂). Mass spectrometry-based metabolite profiling identifies degradation pathways .

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